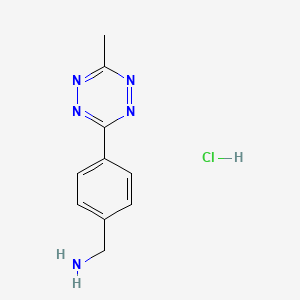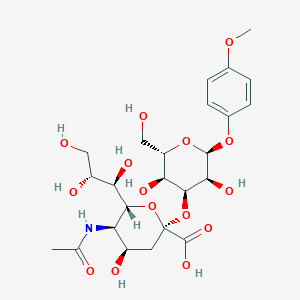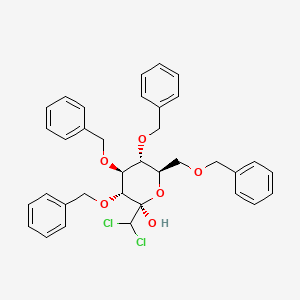
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride" often involves multistep organic reactions, including condensation, cycloaddition, and nucleophilic substitution reactions. For example, the synthesis of tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffolds involves a [1,3]-dipolar cycloaddition reaction between nitrile oxide and N-benzyl-3-pyrroline, demonstrating the complex synthetic routes used to construct such molecules (Bucci et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds in this class often exhibits significant stereochemistry and conformational preferences, which are critical for their reactivity and biological activity. The stereochemical arrangements can influence the compound's ability to participate in specific chemical reactions or bind to biological targets. Studies on related compounds like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine have been characterized spectroscopically, highlighting the importance of structural elucidation in understanding these molecules' properties (Shimoga et al., 2018).
Aplicaciones Científicas De Investigación
Prodrug Activation in Cancer Treatment : A study by Zuo et al. (2020) discusses using (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine (Tz) in a prodrug activation strategy for cancer treatment. The compound is integrated into a tumor-microenvironment-responsive nanovehicle that releases the prodrug only in tumor tissues, thereby reducing side effects while maintaining antitumor efficacy (Zuo et al., 2020).
Synthesis and Antimalarial Effects : Werbel et al. (1979) synthesized a series of compounds, including (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine, and evaluated their antimalarial activity. These compounds displayed modest antimalarial effects, suggesting potential applications in developing new antimalarial agents (Werbel et al., 1979).
Photocytotoxicity and Cellular Imaging : Basu et al. (2014) studied Iron(III) catecholates, including compounds related to (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine, for their photocytotoxicity in red light and potential for cellular imaging. These compounds showed promise for applications in cancer therapy due to their ability to generate reactive oxygen species upon light exposure (Basu et al., 2014).
Development of Bioorthogonal Reactions : The compound has been used in the development of bioorthogonal reactions, particularly in the context of enabling boron clusters to bind specific targets in vivo. Genady et al. (2015) synthesized carborane-tetrazine derivatives, including (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine, which were used in inverse electron demand Diels–Alder chemistry for targeted therapy and imaging applications (Genady et al., 2015).
Mecanismo De Acción
Target of Action
Methyltetrazine-amine (hydrochloride), also known as (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride, is a tetrazine compound . The primary targets of this compound are biological molecules that can undergo site-specific dual functionalization . This means that the compound can bind to specific sites on these molecules, allowing for a wide range of chemical transformations .
Mode of Action
The mode of action of Methyltetrazine-amine (hydrochloride) involves its interaction with its targets, leading to their dual functionalization . This interaction results in changes to the target molecules, enabling them to undergo various chemical transformations . .
Biochemical Pathways
The biochemical pathways affected by Methyltetrazine-amine (hydrochloride) are those involving the target molecules that undergo dual functionalization The downstream effects of these pathways would depend on the specific roles of the target molecules in cellular processes
Pharmacokinetics
It’s worth noting that the compound’s stability is substantially improved compared to hydrogen substituted tetrazine-amine . This superior stability allows the compound to be used in a wider range of chemical transformations and improves its long-term storage, especially in aqueous buffer .
Result of Action
The result of the action of Methyltetrazine-amine (hydrochloride) is the dual functionalization of its target molecules . This functionalization enables the target molecules to undergo various chemical transformations . The molecular and cellular effects of this action would depend on the specific roles of the target molecules in cellular processes.
Action Environment
The action of Methyltetrazine-amine (hydrochloride) can be influenced by environmental factors. For instance, its stability is substantially improved compared to hydrogen substituted tetrazine-amine, allowing it to be used in a wider range of chemical transformations . Moreover, its long-term storage, especially in aqueous buffer, is greatly improved compared to tetrazine-amine . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as the chemical environment and storage conditions.
Propiedades
IUPAC Name |
[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5.ClH/c1-7-12-14-10(15-13-7)9-4-2-8(6-11)3-5-9;/h2-5H,6,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGOLWATPZTKQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1345955-28-3 |
Source


|
| Record name | (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{(Z)-[1-(2-Pyridinyl)ethylidene]amino}methanol](/img/structure/B1149351.png)

![(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1149353.png)



![7,17,18-Trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14(19),15,17-hexaene](/img/structure/B1149365.png)